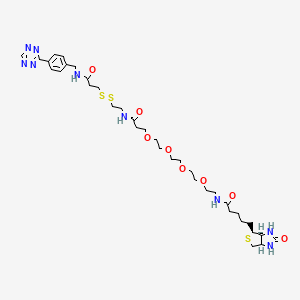
Tetrazine-SS-PEG4-Biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine-SS-PEG4-Biotin is a multifunctional compound that combines a tetrazine moiety, a disulfide bond, a four-unit polyethylene glycol (PEG) linker, and biotin. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs) and in bioorthogonal chemistry for molecular labeling, drug delivery, and biomolecular recognition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrazine-SS-PEG4-Biotin is synthesized through a series of chemical reactions that involve the coupling of tetrazine, disulfide, polyethylene glycol, and biotin. The synthesis typically involves the following steps:
Tetrazine Synthesis: Tetrazine is synthesized through the reaction of hydrazine with nitriles under acidic conditions.
PEGylation: The tetrazine moiety is then coupled with a polyethylene glycol chain through a nucleophilic substitution reaction.
Disulfide Bond Formation: The PEGylated tetrazine is reacted with a disulfide-containing compound to introduce the disulfide bond.
Biotinylation: Finally, the biotin moiety is attached to the disulfide-PEG-tetrazine compound through an amide bond formation
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis steps under controlled conditions.
Purification: The crude product is purified using techniques such as chromatography and crystallization to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and functionality
Análisis De Reacciones Químicas
Types of Reactions
Tetrazine-SS-PEG4-Biotin undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The tetrazine moiety reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable dihydropyridazine linkages
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions to release the biotin moiety
Common Reagents and Conditions
iEDDA Reaction: Common reagents include strained alkenes, and the reaction is typically carried out in aqueous or organic solvents at room temperature
Disulfide Bond Cleavage: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions
Major Products Formed
Dihydropyridazine Linkages: Formed from the iEDDA reaction
Biotin Release: Occurs upon disulfide bond cleavage
Aplicaciones Científicas De Investigación
Tetrazine-SS-PEG4-Biotin has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in cellular labeling and live-cell imaging due to its bioorthogonal properties
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy
Industry: Applied in the production of biocompatible materials and drug delivery systems
Mecanismo De Acción
Tetrazine-SS-PEG4-Biotin exerts its effects through the following mechanisms:
Bioorthogonal Reactions: The tetrazine moiety undergoes rapid and selective iEDDA reactions with strained alkenes, enabling precise molecular labeling and drug delivery
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, allowing for controlled release of biotin or other attached molecules
Comparación Con Compuestos Similares
Tetrazine-SS-PEG4-Biotin is unique due to its combination of tetrazine, disulfide, PEG, and biotin functionalities. Similar compounds include:
Tetrazine-PEG4-Biotin: Lacks the disulfide bond, making it non-cleavable under reducing conditions
Tetrazine-SS-PEG2-Biotin: Contains a shorter PEG linker, affecting its solubility and biocompatibility
Tetrazine-SS-PEG4-Azide: Uses an azide moiety instead of biotin, altering its binding properties and applications
This compound stands out due to its cleavable disulfide bond, biocompatible PEG linker, and high-affinity biotin moiety, making it highly versatile for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C35H53N9O8S3 |
|---|---|
Peso molecular |
824.1 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C35H53N9O8S3/c45-30(4-2-1-3-29-33-28(24-53-29)41-35(48)42-33)36-11-14-50-16-18-52-20-19-51-17-15-49-13-9-31(46)37-12-22-55-54-21-10-32(47)38-23-26-5-7-27(8-6-26)34-43-39-25-40-44-34/h5-8,25,28-29,33H,1-4,9-24H2,(H,36,45)(H,37,46)(H,38,47)(H2,41,42,48)/t28-,29-,33-/m0/s1 |
Clave InChI |
PUKHKPBHJUBMMC-DWDWHFOYSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


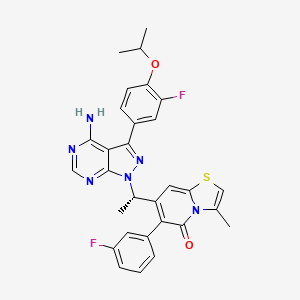
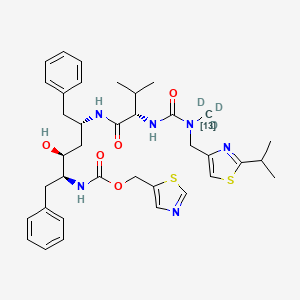

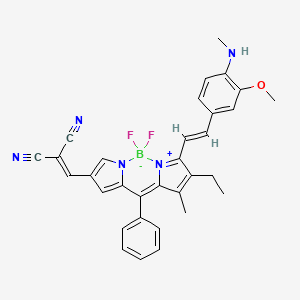
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
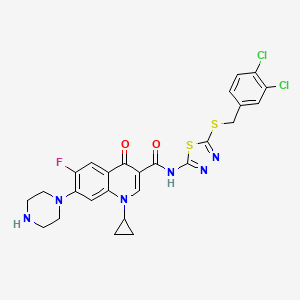
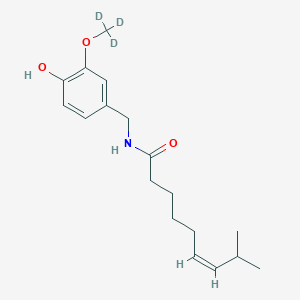
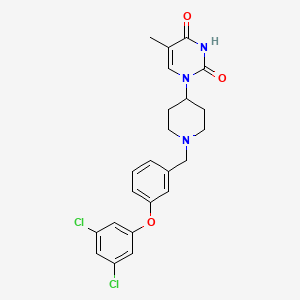
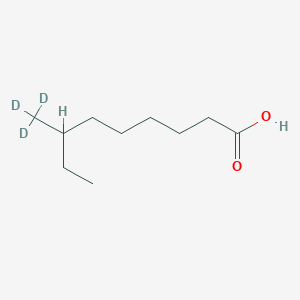
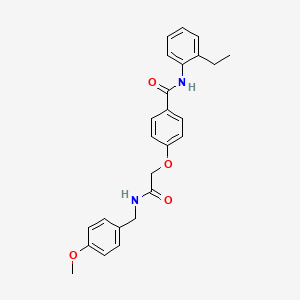

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
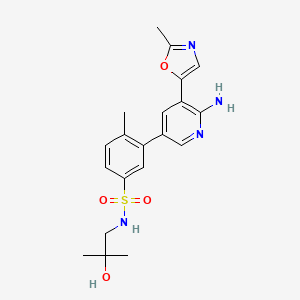
![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
